molecular formula C14H21N3O3 B11809443 Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11809443
M. Wt: 279.33 g/mol
InChI Key: CDLVJYAZZXUUGQ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclohexylamine to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole derivative . The reaction is usually carried out in an ethanol solvent with triethylamine as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The cyclohexylamino group can interact with biological receptors, while the pyrazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-(methylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-(2-(phenylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in unique biological activities and chemical reactivity.

Biological Activity

Ethyl 1-(2-(cyclohexylamino)-2-oxoethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and potential applications based on diverse research findings.

  • Molecular Formula : C14H21N3O3
  • Molecular Weight : 279.33 g/mol
  • Melting Point : 75°C to 80°C
  • Solubility : Soluble in organic solvents like acetone; incompatible with strong acids and bases.

The compound features a cyclohexylamino group, which enhances its lipophilicity and may influence its biological activity.

Biological Activities

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Some derivatives have shown COX-2 selectivity superior to established drugs like celecoxib .
  • Analgesic Properties : Its potential as an analgesic has been investigated, with some studies suggesting efficacy comparable to traditional pain relief medications.
  • Antitumor Activity : Research indicates that related compounds may possess antitumor properties, warranting further investigation into their mechanisms of action against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes; COX-2 selective derivatives
AnalgesicComparable efficacy to traditional analgesics
AntitumorPotential activity against various cancer cell lines

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The cyclohexylamino moiety is believed to enhance the compound's interaction with biological targets, influencing pharmacokinetic properties such as absorption and distribution.

Research into similar pyrazole derivatives has revealed that modifications in substituents can significantly impact biological activity. For instance, compounds with electron-withdrawing groups at specific positions have demonstrated enhanced inhibitory effects against target enzymes .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

  • In Vitro Studies : Various derivatives were tested for their anti-inflammatory properties through COX inhibition assays. The results indicated that certain modifications led to increased potency compared to standard treatments .
  • Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between the compound and specific receptors involved in pain and inflammation pathways. These studies help elucidate the mechanisms by which the compound exerts its effects .
  • Pharmacological Evaluations : In vivo studies have demonstrated promising results regarding the analgesic and anti-inflammatory effects of related compounds, supporting further exploration of this compound in clinical settings .

Properties

Molecular Formula

C14H21N3O3

Molecular Weight

279.33 g/mol

IUPAC Name

ethyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylate

InChI

InChI=1S/C14H21N3O3/c1-2-20-14(19)11-8-15-17(9-11)10-13(18)16-12-6-4-3-5-7-12/h8-9,12H,2-7,10H2,1H3,(H,16,18)

InChI Key

CDLVJYAZZXUUGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC(=O)NC2CCCCC2

Origin of Product

United States

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